molecular formula C15H22O B1228011 3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one

3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one

Cat. No. B1228011
M. Wt: 218.33 g/mol
InChI Key: LMILVXQXGKTFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one is a sesquiterpenoid.

Scientific Research Applications

Photophysical Studies

The compound 3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one and related structures have been studied for their photophysical properties. These studies are crucial for understanding their behavior in various solvents and their potential applications in biological systems. For instance, Moreno Cerezo et al. (2001) investigated the photophysical behavior of similar probes in various solvents, highlighting their use in studying peptide and protein structures (Moreno Cerezo et al., 2001).

Synthesis and Properties

Research into the synthesis and unique properties of derivatives of this compound has been conducted. For example, Abelt et al. (2011) reported on the preparations and photophysical properties of related compounds, demonstrating their solvatochromism and emission properties (Abelt et al., 2011).

Chemical Reactions and Mechanisms

Studies on the chemical reactions and mechanisms involving derivatives of this compound have been performed. Novikov and Tomilov (2013) explored the dimerization of related compounds in the presence of catalysts, offering insights into new types of dimerization reactions (Novikov & Tomilov, 2013).

Applications in Fluorescence Microscopy

This compound's derivatives have also found applications in fluorescence microscopy. Jacobson et al. (1996) synthesized a fluorescent dye based on a similar structure, which is sensitive to solvent polarity and viscosity, enhancing its use in cellular imaging (Jacobson et al., 1996).

Selective Fluorescent Chemosensors

Derivatives of 3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one have been used to develop selective fluorescent chemosensors. Ding et al. (2013) synthesized a chemosensor based on a related structure, demonstrating its efficacy in detecting Al(III) ions (Ding et al., 2013).

properties

Product Name

3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7,9,12-14H,6,8H2,1-4H3

InChI Key

LMILVXQXGKTFSZ-UHFFFAOYSA-N

SMILES

CC1=CCC(C2C1CC(=O)C(=C2)C)C(C)C

Canonical SMILES

CC1=CCC(C2C1CC(=O)C(=C2)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 2
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 3
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 4
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 5
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 6
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one

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